4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
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Overview
Description
4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is an organic compound with the molecular formula C16H21BrO3. It is a derivative of butyrophenone, featuring a bromine atom and a dioxane ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 5,5-dimethyl-1,3-dioxane-2-one.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 4-bromobenzaldehyde with 5,5-dimethyl-1,3-dioxane-2-one under acidic conditions.
Final Product Formation: The intermediate is then subjected to further reactions, including reduction and acylation, to yield the final product, 4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted phenones.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohol derivatives.
Scientific Research Applications
4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets. The bromine atom and dioxane ring contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)acetophenone: Similar structure but with an acetophenone moiety.
4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)propiophenone: Similar structure but with a propiophenone moiety.
Uniqueness
4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is unique due to its specific combination of a bromine atom and a dioxane ring attached to a butyrophenone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrO3/c1-16(2)10-19-15(20-11-16)5-3-4-14(18)12-6-8-13(17)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOADXQSDQOHWIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645913 |
Source
|
Record name | 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-74-5 |
Source
|
Record name | 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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